2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine
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Overview
Description
“2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine” is a compound with the molecular formula C8H15N3 . It has a molecular weight of 153.22 g/mol . The compound is also known by other names such as “2-(1-propan-2-ylimidazol-4-yl)ethanamine” and "Histamine, 1-isopropyl-" .
Molecular Structure Analysis
The InChI code for this compound is “InChI=1S/C8H15N3/c1-7(2)11-5-8(3-4-9)10-6-11/h5-7H,3-4,9H2,1-2H3” and the Canonical SMILES is "CC©N1C=C(N=C1)CCN" . These codes provide a detailed representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³, a boiling point of 300.2±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.0±3.0 kJ/mol and a flash point of 135.3±20.9 °C . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
DNA Interaction and Cytotoxicity
Studies have demonstrated the synthesis and characterization of Cu(II) complexes with ligands including imidazole derivatives. These complexes exhibit significant DNA binding propensity, indicating potential applications in understanding DNA interactions and the development of therapeutic agents. Additionally, their cytotoxicity assays against cancer cell lines suggest low toxicity, which could be beneficial for designing safer drugs (Kumar et al., 2012).
Synthesis and Structural Studies
Research on imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde has led to the synthesis of new compounds with varied amines, showcasing the versatility of this chemical scaffold. Such compounds have been analyzed for their structure and potential complexation with metals, opening avenues for their application in catalysis and material science (Pařík & Chlupatý, 2014).
Histamine H1-Receptor Agonists
Imidazole derivatives have been synthesized and evaluated as histamine H1-receptor agonists, indicating their potential in developing new therapeutic agents for diseases mediated by histamine receptors. These compounds have shown partial to full agonism in pharmacological assays, suggesting their utility in medicinal chemistry and drug discovery (Menghin et al., 2003).
Molecular Isomerism and Spin State
Research exploring the tautomerization of the 4(5)-methylimidazole group in iron(II) molecular isomers has unveiled the influence of ligand structure on the spin state of these complexes. This work highlights the complex interplay between electronic effects and steric hindrance, with implications for the design of molecular materials with specific magnetic properties (Han et al., 2017).
Synthesis Techniques
The synthesis of "2-(1-Imidazolyl)ethanamine" from ethyl acrylate has been achieved with a high overall yield, showcasing efficient methodologies for producing this compound. Such synthetic routes provide a foundation for further exploration and application of imidazole derivatives in various scientific domains (Ri-sheng, 2010).
Mechanism of Action
- Imidazole primarily interacts with cytochrome P-450 enzymes in fungi. By binding to these enzymes, it inhibits C-14α demethylation of lanosterol, leading to the accumulation of C-14α methylsterols and reduced ergosterol levels. Ergosterol is essential for maintaining fungal cytoplasmic membranes .
Target of Action
properties
IUPAC Name |
2-(1-propan-2-ylimidazol-4-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(2)11-5-8(3-4-9)10-6-11/h5-7H,3-4,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWPBTLQVZIEGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342911 |
Source
|
Record name | 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine | |
CAS RN |
479408-51-0 |
Source
|
Record name | 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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